Product packaging for BAY1143572(Cat. No.:)

BAY1143572

Cat. No.: B1574164
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of P-TEFb/CDK9 in Transcriptional Regulation and Cell Survival

The primary function of P-TEFb/CDK9 is to promote productive transcription elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII), specifically at serine 2 residues. tocris.comarxiv.orgguidetopharmacology.orgmetabolomicsworkbench.orgjkchemical.comresearchgate.net This phosphorylation event is critical for releasing paused RNAPII from promoter-proximal sites, allowing it to proceed with full-length transcript synthesis. guidetopharmacology.orgresearchgate.net Additionally, CDK9 phosphorylates negative transcription elongation factors such as DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor), converting DSIF into a positive elongation factor and leading to the dissociation of NELF from the elongation complex. tocris.comguidetopharmacology.orgjkchemical.com

Beyond its direct role in transcription elongation, the CDK9-related pathway is essential for various biological processes, including cell growth, proliferation, protection from apoptosis, and differentiation. cenmed.comguidetopharmacology.orginvivochem.cn A key aspect of its function in cell survival involves the transcription of short-lived anti-apoptotic proteins and oncogenes, such as c-Myc and Mcl-1. metabolomicsworkbench.orgwu.ac.thguidetopharmacology.orgguidetopharmacology.orgnih.govjinpanlab.comnih.gov These proteins have short half-lives, meaning their continuous expression is highly dependent on sustained transcriptional activity mediated by CDK9. researchgate.netguidetopharmacology.org

Deregulation of CDK9/P-TEFb in Pathological Conditions

Deregulation of the CDK9/P-TEFb signaling system has significant implications in the development and maintenance of various pathological conditions. cenmed.comtocris.comarxiv.orgmetabolomicsworkbench.orginvivochem.cndisprot.orgharvard.edu This aberrant activity is particularly prevalent in numerous human malignancies, where cancer cells often exhibit an increased reliance on CDK9 for the continuous production of short-lived oncogenes and survival proteins. invivochem.cnguidetopharmacology.orgnih.govnih.gov

Specific cancers in which CDK9/P-TEFb deregulation has been observed include:

Adult T-cell leukemia/lymphoma (ATL) metabolomicsworkbench.org

NK-cell leukemia/lymphoma wu.ac.thnih.gov

Pancreatic ductal adenocarcinoma (PDAC) nih.govctdbase.org

Lymphomas (e.g., diffuse large B-cell lymphoma, B and T cell precursor-derived lymphoma, follicular lymphoma, Burkitt lymphoma) cenmed.comjinpanlab.comharvard.edu

Neuroblastoma cenmed.com

Rhabdomyosarcoma cenmed.com

Prostate cancer cenmed.comnih.gov

Myeloid leukemia harvard.edu

Chronic lymphocytic leukemia (CLL) harvard.edu

Glioblastoma nih.gov

Breast cancer nih.gov

Melanoma nih.gov

Lung cancer nih.gov

Multiple Myeloma (MM) nih.gov

Beyond cancer, CDK9-related pathways also regulate the replication programs of numerous viral agents, including Human Immunodeficiency Virus (HIV-1 and HIV-2), Human T-lymphotropic virus type 1 (HTLV-1), Epstein-Barr virus (EBV), human cytomegalovirus (hCMV), herpes simplex virus 1 (HSV-1), human adenovirus, and influenza A virus. cenmed.comtocris.comarxiv.orgdisprot.orgharvard.edu Additionally, dysfunctions in the CDK9-related pathway are associated with conditions such as cardiac hypertrophy. cenmed.comarxiv.orgdisprot.orgharvard.edu

Academic Rationale for Selective CDK9 Inhibition

The critical role of CDK9 in maintaining the high expression levels of oncogenes and survival proteins in malignant cells makes it an attractive therapeutic target in cancer. cenmed.comarxiv.orgresearchgate.netinvivochem.cnguidetopharmacology.orgnih.govjinpanlab.comnih.govdisprot.orgharvard.edunih.govnih.gov Inhibiting CDK9 can lead to the preferential depletion of these short-lived transcripts and proteins, thereby inducing apoptosis and inhibiting tumor cell proliferation. researchgate.netguidetopharmacology.org

Historically, many cyclin-dependent kinase (CDK) inhibitors developed for cancer therapy have been pan-CDK inhibitors, meaning they inhibit multiple CDKs, including those involved in cell cycle regulation (e.g., CDK1, CDK2, CDK4/6). researchgate.netguidetopharmacology.orgnih.gov While these non-selective inhibitors have shown some promise, their lack of selectivity often leads to a narrow therapeutic window and severe side effects, such as diarrhea, nausea, and tumor lysis syndrome, due to interference with normal cell cycle progression. researchgate.netguidetopharmacology.orgjinpanlab.comnih.govnih.govplos.org

This challenge underscores the academic rationale for developing selective CDK9 inhibitors. Selective inhibition aims to target the transcriptional machinery primarily responsible for maintaining the malignant phenotype, while minimizing off-target effects on essential cellular processes. researchgate.netguidetopharmacology.orgjinpanlab.comnih.govnih.govplos.org

BAY1143572 (atuveciclib) represents a significant advancement in this area. It is a novel, orally bioavailable, and highly selective CDK9/P-TEFb inhibitor. uni.lumetabolomicsworkbench.orgguidetopharmacology.orgnih.govnih.govplos.orgjmpas.com Its development stemmed from lead optimization efforts, focusing on achieving high kinase selectivity and favorable physicochemical and pharmacokinetic properties. nih.govplos.org Structurally, this compound is characterized by an unusual benzyl (B1604629) sulfoximine (B86345) group. nih.gov

In enzymatic assays, this compound has demonstrated potent and highly selective P-TEFb-kinase inhibitory activity in the low nanomolar range, exhibiting at least 50-fold selectivity against other CDKs. uni.luguidetopharmacology.org Furthermore, it shows favorable selectivity against a broad panel of non-CDK kinases in vitro. guidetopharmacology.org

Detailed research findings on this compound highlight its mechanism of action and therapeutic potential:

Mechanism of Action: this compound specifically inhibits the phosphorylation of RNAPII at the serine 2 site of its CTD. metabolomicsworkbench.orgwu.ac.thguidetopharmacology.orgjinpanlab.comnih.govnih.govctdbase.org This inhibition subsequently leads to the downregulation of downstream proteins such as c-Myc and Mcl-1, crucial for cancer cell survival. metabolomicsworkbench.orgwu.ac.thguidetopharmacology.orgjinpanlab.comnih.govnih.govnih.govctdbase.org

Antiproliferative and Apoptotic Activity: The potent enzymatic activity of this compound translates into broad antiproliferative activity across various tumor cell lines, with sub-micromolar IC50 values. uni.luguidetopharmacology.org This inhibition is accompanied by the induction of apoptosis in cellular assays. metabolomicsworkbench.orgwu.ac.thguidetopharmacology.orgjinpanlab.comnih.govnih.govctdbase.org

Cell Line Type Median Inhibitory Concentration (IC50) for this compound Reference
ATL-derived or HTLV-1–transformed lines (n=8) 0.535 μM metabolomicsworkbench.org
Primary ATL cells (n=11) 0.30 μM metabolomicsworkbench.org
CD4+ cells from healthy volunteers (n=5) 0.36 μM metabolomicsworkbench.org
HeLa cells 920 nM (0.92 μM) uni.lu
MOLM-13 cells 310 nM (0.31 μM) uni.lu

In Vivo Efficacy: this compound has demonstrated significant antitumor activity in various preclinical models.

In adult T-cell leukemia/lymphoma (ATL) xenograft models in NOG mice, oral administration of this compound significantly decreased ATL cell infiltration in the liver and bone marrow, reduced human soluble interleukin-2 (B1167480) receptor levels (reflecting tumor burden), and significantly prolonged survival compared to untreated mice. metabolomicsworkbench.org These effects were confirmed to be mediated by the on-target inhibition of CDK9 and subsequent inhibition of RNAPII CTD phosphorylation at Ser2. metabolomicsworkbench.org

Similar promising results were observed in NK-cell leukemia/lymphoma models, where this compound prevented phosphorylation at the serine 2 site of RNAPII CTD, leading to lower c-Myc and Mcl-1 levels, growth inhibition, and apoptosis. wu.ac.thnih.gov Studies indicated that NK-cell leukemia/lymphoma cells were more sensitive to this compound than normal cell counterparts. wu.ac.th

In MOLM-13 xenograft models in mice, daily administration of this compound at doses like 6.25 mg/kg or 12.5 mg/kg resulted in dose-dependent antitumor efficacy, with treatment-to-control (T/C) ratios of 0.64 and 0.49, respectively. uni.lu Higher doses of 20 or 25 mg/kg also showed significant antitumor efficacy. uni.lu

Sensitization to Other Therapies: this compound has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis through the concomitant suppression of cFlip and Mcl-1. nih.govctdbase.org This combination treatment induced apoptosis and cell-cycle arrest, and was effective against gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines and patient-derived xenograft (PDX) cell lines. nih.govctdbase.org

These findings collectively underscore this compound's strong potential as a highly selective CDK9 inhibitor for the treatment of various cancers, particularly those reliant on the transcription of key oncogenes and short-lived survival proteins.

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Synonyms

BAY1143572;  BAY 1143572;  BAY-1143572.; unknown

Origin of Product

United States

Discovery and Medicinal Chemistry of Bay1143572

Lead Compound Identification and Optimization

The journey to BAY1143572 began with the identification of promising lead compounds, which then underwent extensive optimization to enhance their therapeutic potential.

Extensive structure-activity relationship (SAR) studies were conducted to guide the optimization of BAY-958 into this compound nih.goveurekaselect.com. The design principles focused on enhancing kinase selectivity, particularly against CDK9, and improving physicochemical and DMPK properties nih.govnih.govresearchgate.net. Key findings from SAR studies included:

Substituent on the Phenyl Ring: An ortho-alkoxy substituent on the phenyl ring attached to the triazine core was crucial for desired CDK9 selectivity and in vitro potency nih.gov. Introduction of a sterically larger alkoxy substituent, such as a benzyloxy group, improved potency but often led to low metabolic stability nih.gov.

Triazine Core: The central triazine core was recognized as an essential scaffold for CDK9 inhibition, mediating binding to the hinge region of CDK9 through hydrogen bonds with the aniline (B41778) NH nih.govvincerapharma.com.

The optimization process involved a collaborative effort encompassing medicinal chemistry, pharmacology, DMPK, structural biology, and computational chemistry nih.govfrontiersin.org.

The specific structural moieties within this compound play distinct and crucial roles in its biological activity and favorable profile:

Triazine Core: The triazine core serves as the central scaffold and is critical for binding to the hinge region of CDK9 nih.govvincerapharma.com. This interaction is mediated by two hydrogen bonds formed by the triazine core and the aniline NH group nih.govvincerapharma.com. The 1,3,5-triazine (B166579) scaffold is a well-established motif in anticancer drug design, demonstrating its utility as a core structure for novel inhibitors encyclopedia.pub.

Benzyl (B1604629) Sulfoximine (B86345) Group: The benzyl sulfoximine group is a defining feature of this compound, contributing significantly to its improved properties nih.govnih.govresearchgate.netresearchgate.netacs.org. Sulfoximines offer a unique combination of high stability, favorable physicochemical properties, and hydrogen-bond acceptor/donor functionalities nih.gov. This group is directed toward the exit of the ATP binding pocket within the CDK9 enzyme nih.govvincerapharma.com. Its incorporation addressed issues of low aqueous solubility, moderate Caco-2 permeability, and high efflux ratio observed with earlier compounds like BAY-958, which contained a benzyl sulfonamide group nih.gov. The sulfoximine group has gained increasing interest in medicinal chemistry due to its unique properties as a bioisostere researchgate.netacs.orgpatsnap.com.

The methoxyphenyl substituent on the triazine core points towards the ribose pocket, forming a π-stacking interaction with Phe103 and a weak hydrogen bond to Lys48 nih.govvincerapharma.com.

Here is a summary of the key properties of this compound compared to its precursor BAY-958:

PropertyBAY-958 (LDC 526) nih.govresearchgate.netresearchgate.netThis compound (Atuveciclib) nih.govnih.govresearchgate.netresearchgate.net
TargetPTEFb/CDK9 inhibitorPTEFb/CDK9 inhibitor
IC50 CDK9/CycT1 (in-house)11 nM13 nM
Selectivity vs CDK2 (ratio)98100
Antiproliferative Activity (HeLa cells)1000 nM24 nM
Physicochemical PropertiesUnfavorableImproved
DMPK PropertiesUnfavorableImproved
Structural MoietyBenzyl sulfonamideBenzyl sulfoximine

Synthetic Methodologies and Chemical Development

The synthesis of this compound and related triazine-based inhibitors involves specific chemical approaches.

General synthetic approaches for triazine-based inhibitors often involve nucleophilic substitution reactions starting from 2,4,6-trichloro-1,3,5-triazine nih.govjst.go.jp. This core can be sequentially substituted with various nucleophiles, such as amines, to build the desired molecular architecture nih.govjst.go.jpacs.org. For example, the synthesis of triazine-based P-TEFb inhibitors, including this compound, typically involves reactions with primary amines and Suzuki-Miyaura coupling reactions nih.govresearchgate.net.

A general synthetic scheme for triazine-based P-TEFb inhibitors involves:

Reaction of a substituted triazine with an amine (R¹NH₂) in the presence of a base (e.g., DIPEA). nih.gov

Subsequent Suzuki coupling with a boronic acid derivative (R²B(OR)₂) catalyzed by palladium complexes (e.g., Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or K₂CO₃) nih.govresearchgate.net.

The synthesis of this compound involves the formation of a chiral sulfoximine center thieme-connect.comresearchgate.netresearchgate.netsci-hub.se. The (R)-configuration at the sulfur center is the desired stereoisomer for atuveciclib (B1649299) researchgate.net.

Initial discovery syntheses of atuveciclib often involved a key sulfoximination step that yielded racemic product, requiring preparative chiral HPLC for enantiomer resolution thieme-connect.comresearchgate.net. For instance, the sulfoximination of a thioether intermediate mediated by phenyliodonium (B1259483) diacetate and ammonium (B1175870) carbamate (B1207046) provided racemic atuveciclib thieme-connect.com.

Asymmetric synthesis techniques have been explored to obtain the desired enantiomer directly. One approach involved a two-step asymmetric variant of the sulfoximination, starting with a Kagan oxidation (titanium-mediated oxidation of a thioether with cumene (B47948) hydroperoxide in the presence of diethyl (R,R)-tartrate) to yield the sulfoxide (B87167) thieme-connect.com. Subsequent imination reaction with phenyliodonium diacetate and ammonium carbamate provided atuveciclib, though with low enantiomeric excess due to low asymmetric induction in the sulfoxidation step thieme-connect.com. More efficient asymmetric syntheses have been developed, including methods based on sulfur-selective alkylation of chiral sulfinamides researchgate.netsci-hub.se.

Challenges and Innovations in Synthetic Routes

The synthesis of this compound presented several challenges, particularly concerning the incorporation of its unique structural features. A general challenge in developing selective CDK9 inhibitors stems from the high structural similarity of their ATP-binding sites with those of other CDKs. Furthermore, the routine application of sulfoximine structures in drug discovery has historically been hampered by limited experience regarding their physicochemical and in vitro parameters. sigmaaldrich.com The synthesis of chiral sulfoximines, a key component of this compound, has also been a recognized challenge, restricting their broader exploration and application in medicinal chemistry.

However, significant innovations were achieved in the synthetic route to this compound. A crucial innovation was the successful introduction of an unusual benzyl sulfoximine group into the compound's structure. nih.govnih.gov This moiety proved instrumental in overcoming various development hurdles, underscoring the continuous need for novel chemical functionalities and methodologies to address complex biological problems in drug discovery.

The synthesis of this compound involved a series of straightforward chemical steps. This typically commenced with the reaction of commercial 2,4-dichloro-1,3,5-triazine (B113473) with an appropriate aniline under basic conditions, followed by coupling the crude product with a suitable boronic acid derivative. For the specific incorporation of the sulfoximine moiety, a thioether precursor was oxidized to its corresponding sulfoxide, which was then converted into the desired sulfoximine using a rhodium-catalyzed method.

Ongoing research in synthetic methodology continues to address the challenges associated with chiral sulfoximines. Innovations include convenient routes to obtain chiral sulfoximines from readily available sulfenamides through one-pot tandem reactions, achieving high enantiomeric excess. Beyond its initial development, this compound has also served as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic strategy that aims to induce the degradation of CDK9, demonstrating enhanced antiproliferative activity. The increasing acceptance of sulfoximines as bioisosteres or viable replacement groups for other functional groups in medicinal chemistry represents a broader innovation driven by compounds like this compound.

Molecular and Cellular Mechanism of Action of Bay1143572

Kinase Selectivity and Potency Profiling

BAY1143572 demonstrates remarkable selectivity and potency against its primary target, CDK9, while exhibiting significantly reduced activity against other related kinases. This selective inhibition underpins its specific biological effects.

This compound functions as a potent and highly selective inhibitor of CDK9/Cyclin T1 (CycT1), a crucial component of the positive transcription elongation factor b (P-TEFb) complex. Its inhibitory concentration 50% (IC50) against CDK9/CycT1 has been consistently reported in the low nanomolar range, specifically at 13 nM in cell-free assays. nih.govselleckchem.comfishersci.comtargetmol.comselleckchem.commedchemexpress.comncats.io This potent inhibition underscores its efficacy in targeting the P-TEFb complex.

A hallmark of this compound's mechanism is its high selectivity within the cyclin-dependent kinase (CDK) family. It exhibits at least 50-fold selectivity against other CDKs in enzymatic assays. researchgate.netaacrjournals.orgd-nb.inforesearchgate.net Notably, the ratio of IC50 values for CDK2/CDK9 is approximately 100, indicating a significantly lower inhibitory activity against CDK2 compared to CDK9. nih.govselleckchem.comfishersci.comtargetmol.comselleckchem.com More detailed profiling reveals that the IC50 of this compound for CDK9/CycT1 was 130-fold lower than for CDK1/cyclin B, 90-fold lower than for CDK2/cyclin E, 110-fold lower than for CDK3/cyclin E, 150-fold lower than for CDK5/p35, 880-fold lower than for CDK6/cyclin D3, and an impressive 20,000-fold lower than for CDK7/cyclin H/MAT1. researchgate.net This extensive differential selectivity highlights its precise targeting of CDK9.

Table 1: Kinase Selectivity and Potency of this compound

Kinase TargetIC50 (nM) for this compoundSelectivity Ratio (IC50 CDKx / IC50 CDK9)
CDK9/Cyclin T113 nih.govselleckchem.comfishersci.comtargetmol.comselleckchem.commedchemexpress.comncats.io1
CDK2/Cyclin E-~100 nih.govselleckchem.comfishersci.comtargetmol.comselleckchem.com
CDK1/Cyclin B-130 researchgate.net
CDK3/Cyclin E-110 researchgate.net
CDK5/p35-150 researchgate.net
CDK6/Cyclin D3-880 researchgate.net
CDK7/Cyclin H/MAT1-20,000 researchgate.net

Beyond the CDK family, this compound also exhibits submicromolar inhibitory activity against certain non-CDK kinases. Specifically, it has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3). The IC50 values for GSK3α are 45 nM, and for GSK3β, they are 87 nM. nih.govselleckchem.comfishersci.comselleckchem.comselleck.co.jp This indicates a broader, though less potent, inhibitory profile extending to other critical cellular kinases.

Table 2: Inhibition of Non-CDK Kinases by this compound

Kinase TargetIC50 (nM) for this compound
GSK3α45 nih.govselleckchem.comfishersci.comselleckchem.comselleck.co.jp
GSK3β87 nih.govselleckchem.comfishersci.comselleckchem.comselleck.co.jp

Impact on Transcriptional Processes

The primary functional consequence of this compound's CDK9 inhibition is its profound effect on gene transcription, particularly through the modulation of RNA Polymerase II activity.

CDK9, as part of the P-TEFb complex, plays a vital role in regulating gene transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). Inhibition of CDK9 by this compound directly impacts this crucial phosphorylation event.

Phosphorylation State of RNA Polymerase II (RNAPII)

Subsequent Effects on Total RNAPII Levels

This compound specifically inhibits the phosphorylation of RNAPII at the Serine 2 (Ser2) residue of its C-terminal domain, while having only a weak effect on Serine 5 (Ser5) phosphorylation. genecards.orgjax.orguniprot.org This targeted inhibition of Ser2 phosphorylation is a key event in its mechanism. The phosphorylation of RNAPII CTD at Ser2 is vital for the efficient coupling of transcription elongation and pre-mRNA processing. nottingham.ac.uk As a result of CDK9 inhibition and the subsequent reduction in Ser2 phosphorylation, this compound leads to a decrease in the levels of downstream proteins such as c-Myc and Mcl-1. genecards.orgjax.orguniprot.orggenome.jp In some instances, a reduction in total RNAPII and actin protein amounts has also been observed in treated models. genecards.org

Modulation of Super Elongation Complex (SEC) Function

The P-TEFb complex is critically involved in overcoming promoter-proximal pausing of RNA polymerase II, thereby facilitating its transition into a productive elongation state. tandfonline.com A subset of active P-TEFb is found within the Super Elongation Complex (SEC), a multi-component transcriptional activator. nottingham.ac.uk Components of the SEC, such as AF9, AFF1/4, ENL, and ELL, directly interact with P-TEFb. nottingham.ac.uk Inhibition of CDK9 by compounds like this compound, which target the SEC, restores regulatory RNAPII pausing, promotes cellular differentiation, and exerts potent anti-tumor effects both in vitro and in patient-derived xenograft models. riken.jp This inhibition leads to the downregulation of cell survival genes regulated by super enhancers, including MCL1, MYC, and cyclin D1. genome.jp

Global Transcriptional Repression

The inhibition of CDK9 by this compound leads to a broad transcriptional repression by impeding the activity of RNAPII. jax.orguniprot.orgdrugbank.com This disruption of the transcriptional machinery results in an acute and concurrent downregulation of critical oncogenes, such as Mcl-1 and c-Myc, which are essential for the survival and proliferation of malignant cells. jax.orguniprot.org CDK9 inhibitors, including this compound, significantly impact global transcription, thereby indirectly contributing to the downregulation of oncogene expression.

Downstream Molecular Effects

The molecular actions of this compound culminate in significant downstream effects, primarily the regulation of short-lived proteins and oncogenes crucial for cancer cell survival and proliferation.

Regulation of Short-Lived Proteins and Oncogenes

The transcriptional repression induced by this compound leads to the rapid downregulation of proteins with short half-lives, particularly key oncogenes that are highly dependent on continuous transcription.

This compound consistently decreases the expression levels of the c-Myc protein across various cancer models. This effect has been observed in adult T-cell leukemia/lymphoma (ATL)-derived and HTLV-1-transformed cell lines, primary ATL cells, NK-cell leukemia/lymphoma lines, and T-cell acute lymphoblastic leukemia (T-ALL) lines. genecards.orgjax.orguniprot.orggenome.jp While c-Myc levels were significantly suppressed in most cell lines, its expression was relatively low and only weakly affected by this compound in primary ATL cells, suggesting potential differences in sensitivity or baseline expression. genecards.org c-Myc is a proto-oncogene that plays a pivotal role in cellular proliferation and is frequently amplified in human tumors. Its overexpression contributes to the pathogenesis and drug resistance in various hematological malignancies, including acute myeloid leukemia (AML). genome.jp Due to the challenges associated with directly targeting c-Myc, CDK9 inhibitors like this compound offer an indirect yet effective strategy to downregulate its expression. genome.jp

Data Tables

Table 1: Selectivity Profile of this compound against Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)Selectivity Ratio (vs. CDK9/CycT1)
CDK9/CycT1131
CDK21300100
GSK3α453.46
GSK3β876.69

Note: IC50 values represent the half-maximal inhibitory concentration. Selectivity ratios are calculated based on IC50 (other CDK) / IC50 (CDK9/CycT1). Data derived from tandfonline.com.

Table 2: Downstream Effects of this compound on c-Myc and Mcl-1 Expression in Cancer Models

Cancer Model/Cell LineEffect on c-Myc ExpressionEffect on Mcl-1 ExpressionReference
ATL-derived linesDownregulatedDownregulated genecards.org
HTLV-1-transformed linesDownregulatedDownregulated genecards.org
Primary ATL cellsWeakly affected/Low levelsDownregulated genecards.org
NK-cell leukemia/lymphoma linesDownregulatedDownregulated jax.orguniprot.org
T-ALL linesSuppressedSuppressed genecards.org
Esophageal AdenocarcinomaNot explicitly stated for c-MycDownregulated nih.gov
Acute Myeloid LeukemiaDownregulatedDownregulated genome.jp

Preclinical Efficacy and Biological Implications of Bay1143572

Efficacy in Solid Tumor Models

Pancreatic Ductal Adenocarcinoma (PDAC) Models

Studies have explored the effects of BAY1143572 in PDAC, a highly aggressive malignancy known for its resistance to conventional therapies.

This compound has shown significant efficacy in sensitizing pancreatic cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death. When combined with TRAIL, this compound (Atuveciclib) markedly reduced the viability of pancreatic cancer cells and their potential for colony formation fishersci.senih.govidrblab.netidrblab.net. This combinatorial approach was observed to induce both apoptosis and cell-cycle arrest in PDAC cell lines fishersci.seidrblab.netidrblab.net. Furthermore, this synergistic effect was also evident in gemcitabine-resistant PDAC cell lines and patient-derived xenograft (PDX) cell lines, indicating its potential to overcome existing treatment resistance fishersci.senih.govidrblab.net.

Table 1: Effect of this compound and TRAIL Combination on PDAC Cells

Treatment CombinationEffect on Cell ViabilityEffect on Colony FormationMechanism Observed
This compound + TRAILSignificantly reducedSignificantly reducedApoptosis, Cell-cycle arrest
This compound + TRAIL (Gemcitabine-resistant PDAC)SuppressionSuppressionApoptosis, Cell-cycle arrest

The sensitization of PDAC cells to TRAIL by this compound is attributed to its ability to modulate key TRAIL-resistance mechanisms. Specifically, this compound achieves this by concomitantly suppressing the anti-apoptotic proteins cFlip and Mcl-1 fishersci.senih.govidrblab.netidrblab.netnih.gov. This suppression plays a crucial role in overcoming intrinsic TRAIL resistance in these cancer cells, shifting the balance towards pro-apoptotic signaling idrblab.net.

Esophageal Adenocarcinoma (EAC) Models

This compound has also been investigated in EAC models, demonstrating its capacity to enhance the effectiveness of radiation therapy and target critical survival pathways.

In EAC models, this compound has been identified as a potent radiosensitizer. It significantly enhances the effects of radiation in both EAC cell lines and patient-derived xenograft (PDX) models guidetopharmacology.orgncats.ionih.govuni.lufrontiersin.orgguidetopharmacology.org. Studies have shown that this compound, when combined with radiation, leads to augmented tumor regression in xenografts and prolongs DNA damage guidetopharmacology.orguni.lufrontiersin.org. For instance, the combination of this compound and radiation significantly reduced FLO-1 (80%) and SKGT4 (98%) xenografts compared to control groups frontiersin.org. This synergistic or additive effect suggests a promising strategy for improving EAC therapy ncats.iofrontiersin.org.

Table 2: Radiosensitization by this compound in EAC Xenograft Models

EAC Xenograft ModelReduction in Tumor Volume (vs. control, with radiation)Significance (p-value)
FLO-180%Not specified, but significant frontiersin.org
SKGT498%Not specified, but significant frontiersin.org
PDX modelsSensitized tumors to radiationp < 0.05 compared to control guidetopharmacology.orguni.lu

A key finding in EAC research is the identification of Axl as a novel downstream target of CDK9 inhibition by this compound guidetopharmacology.orgncats.ionih.govwikipedia.org. The Axl protein expression in FLO-1 xenografts treated with the combination of this compound and radiation was significantly lower compared to xenografts treated with radiation alone (p = 0.003) guidetopharmacology.orgnih.govwikipedia.org. Furthermore, experiments involving overexpression of Axl in FLO-1 and SKGT4 cells demonstrated that it enhanced radiosensitization by the CDK9 inhibitor, indicating a dependency of the radiosensitization effects on Axl guidetopharmacology.orgnih.gov. This suggests that Axl downregulation contributes to the therapeutic efficacy of this compound in EAC.

This compound also exerts its antitumorigenic effects in EAC by inhibiting the binding of Hypoxia-inducible factor 1-alpha (HIF-1α) to the MCL-1 promoter, leading to the downregulation of MCL-1 nih.govwikipedia.orgfishersci.carsc.orgidrblab.net. This mechanism results in reduced MCL-1 mRNA and protein levels within cancer cells idrblab.net. The combination of this compound with 5-fluorouracil (B62378) (5-FU) further enhanced this MCL-1 downregulation and demonstrated synergistic antitumorigenic effects against EAC in vitro and in xenograft models nih.govwikipedia.orgfishersci.carsc.orgidrblab.net. Stable overexpression of MCL-1 was shown to reduce the apoptosis induced by this compound and 5-FU, underscoring the importance of MCL-1 downregulation in the compound's efficacy wikipedia.orgfishersci.carsc.org.

Diffuse Midline Glioma Models

Diffuse midline gliomas (DMGs), including diffuse intrinsic pontine gliomas (DIPGs), are aggressive pediatric brain tumors characterized by a dismal prognosis and limited treatment options upmcphysicianresources.comnih.gov. These tumors are often driven by specific histone mutations, such as H3K27M upmcphysicianresources.comnih.gov. Research has identified the Super Elongation Complex (SEC) as a targetable dependency in DMGs larvol.com. Small-molecule inhibition of SEC, utilizing clinically relevant CDK9 inhibitors like Atuveciclib (B1649299) (this compound), has shown promising results larvol.com. Such inhibition restores regulatory RNA polymerase II pausing, promotes cellular differentiation, and leads to potent anti-tumor effects larvol.com. These effects have been observed both in vitro and in patient-derived xenograft models, presenting a rationale for further exploration of SEC inhibition as a therapeutic approach for this intractable disease larvol.com.

Therapeutic Potential in Non-Oncological Conditions

Beyond its oncological applications, this compound has demonstrated therapeutic potential in non-oncological conditions, particularly those involving inflammatory pathways.

Suppression of Intervertebral Disk Degeneration via NF-κB Pathway Inhibition

Intervertebral disk degeneration (IVDD) is a spinal condition primarily caused by an inflammatory response induced by various proinflammatory cytokines, including interleukin (IL)-1β and tumor necrosis factor (TNF)-α researchgate.net. Cyclin-dependent kinase 9 (CDK9) acts as a transcriptional regulator and has been identified as a potential therapeutic target for IVDD researchgate.netlife-science-alliance.org. Studies have shown that Atuveciclib (this compound) effectively suppresses IVDD through the inhibition of the NF-κB signaling pathway selleckchem.commedkoo.comresearchgate.netlife-science-alliance.org. In rat IVDD models, CDK9 inhibition by Atuveciclib attenuated IVDD, with validation through magnetic resonance imaging and immunohistochemistry larvol.com. This indicates that this compound can significantly reduce the inflammatory reaction associated with intervertebral disc degeneration life-science-alliance.org.

Amelioration of Psoriasis-Like Dermatitis via STAT3 Signaling Pathway Modulation

Psoriasis is a chronic, autoimmune skin disease characterized by the deregulated secretion of inflammatory factors nih.gov. The aberrant activation of the signal transducer and activator of transcription 3 (STAT3) signaling pathway, mediated by CDK9, is critical to the pathology of psoriasis, contributing to the accumulation of inflammatory factors and progression of skin damage nih.govnih.gov. Atuveciclib has been shown to ameliorate Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice larvol.comnih.gov. This amelioration is achieved by lowering the expression of CDK9 and p-RNA Pol II Ser2, and by significantly inhibiting STAT3 phosphorylation in mice skin nih.gov. Furthermore, this compound reduced the levels of key inflammatory cytokines in mice skin, plasma, and spleen nih.gov. It also effectively ablated the activation of STAT3 induced by tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) nih.gov. These findings collectively suggest that CDK9 inhibition, specifically through compounds like this compound, represents a potential strategy for combating psoriasis nih.gov.

Preclinical Pharmacological Considerations

In Vivo Pharmacokinetic Profiles (Non-Human Models)

Pharmacokinetic studies in non-human models, primarily rats, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of BAY1143572. These studies are essential for predicting the compound's behavior in humans.

In rats, this compound has demonstrated a low blood clearance (CLb) of 1.1 L h⁻¹ kg⁻¹ researchgate.netmedchemexpress.commdpi.com. The volume of distribution (Vss) has been determined to be 1.0 L kg⁻¹, suggesting a moderate distribution into the tissues researchgate.net. Furthermore, the compound exhibits good oral bioavailability in rats, with a reported value of 54% researchgate.net. The blood to plasma concentration ratio is approximately 1, indicating that this compound distributes almost equally between red blood cells and plasma researchgate.net.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

Parameter Value Species
Blood Clearance (CLb) 1.1 L h⁻¹ kg⁻¹ Rat
Volume of Distribution (Vss) 1.0 L kg⁻¹ Rat
Oral Bioavailability (F) 54% Rat
Blood/Plasma Ratio ~1 Rat

Protein Binding Characteristics in Plasma (Non-Human)

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter as it can significantly influence the drug's distribution, metabolism, and clearance. Generally, only the unbound fraction of a drug is pharmacologically active.

Despite the availability of other pharmacokinetic data, specific details regarding the plasma protein binding characteristics of this compound in non-human models are not extensively reported in the publicly available scientific literature. This information is crucial for a comprehensive understanding of the compound's disposition in preclinical species and for accurately extrapolating potential human pharmacokinetics.

Table 2: Mentioned Compounds

Compound Name
This compound

Advanced Research Methodologies and Analytical Approaches Utilized in Bay1143572 Studies

In Vitro Experimental Systems

Enzymatic kinase assays are fundamental for determining the inhibitory potency and selectivity of compounds against specific kinases. BAY1143572 has been extensively characterized using such assays, including the KinaseProfiler™ panel, which is designed to assess kinase catalytic activity researchgate.neteurofinsdiscovery.comresearchgate.net.

Key Findings:

this compound potently inhibits CDK9/CycT1 with an IC50 of 13 nM medchemexpress.comglpbio.commedchemexpress.comnih.govselleckchem.com.

The compound demonstrates high selectivity, exhibiting at least a 50-fold selectivity against other CDKs (e.g., CDK2/CDK9 ratio of approximately 100) glpbio.comnih.govselleckchem.com.

Outside the CDK family, submicromolar inhibitory activity was observed against GSK3 kinase (IC50 GSK3α: 45 nM, GSK3β: 87 nM) nih.govselleckchem.com.

Table 1: Inhibitory Activity of this compound in Enzymatic Kinase Assays

Kinase TargetIC50 (nM)Selectivity
CDK9/CycT113High
CDK2~1300100-fold vs CDK9
GSK3α45
GSK3β87

Cell-based assays are crucial for evaluating the ability of a compound to inhibit cell growth and proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a commonly determined metric in these assays medchemexpress.comresearchgate.net.

Key Findings:

this compound exhibits potent antiproliferative activity across a panel of tumor cell lines with sub-micromolar IC50 values glpbio.commedchemexpress.com.

Specific IC50 values include:

HeLa cells: 920 nM medchemexpress.comnih.govselleckchem.com

MOLM-13 cells: 310 nM medchemexpress.comnih.govselleckchem.com

MLL-rearrangement positive and negative AML cell lines: median IC50 of 385 nM (range 230-1100 nM) glpbio.commedchemexpress.com.

this compound showed dose-dependent antiproliferative effects in esophageal adenocarcinoma cells nih.govresearchgate.net.

Table 2: Antiproliferative Activity (IC50) of this compound in Various Cell Lines

Cell LineIC50 (nM)
HeLa (human cervical tumor cells)920
MOLM-13 (human acute myeloid leukemia)310
MLL-rearrangement positive/negative AML385 (median, range 230-1100)
Esophageal Adenocarcinoma CellsDose-dependent inhibition (specific values not provided in snippets) researchgate.net

Apoptosis assays, often performed using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining, are used to quantify the induction of programmed cell death by a compound researchgate.netashpublications.orgnih.gov.

Key Findings:

this compound induces apoptosis in various cancer cell lines, including MLL-rearrangement positive and negative AML cell lines glpbio.commedchemexpress.com.

In esophageal adenocarcinoma cells, this compound demonstrated proapoptotic effects in a dose-dependent manner nih.govresearchgate.net.

Apoptosis in adult T-cell leukemia/lymphoma (ATL)-derived or HTLV-1-transformed lines, and T-ALL lines, was evaluated after exposure to this compound for 72 hours using Annexin V-FITC Apoptosis Detection Kit I and FACSCalibur flow cytometer ashpublications.org.

CDK9 inhibitors, including this compound, have been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells researchgate.net.

Molecular expression analysis techniques like Western blotting and quantitative real-time PCR (qRT-PCR) are employed to assess changes in protein and mRNA levels, respectively, following treatment with a compound researchgate.netnih.goveupheria.commdpi.comlicorbio.com. These methods help in understanding the downstream effects of kinase inhibition.

Key Findings:

this compound leads to a concentration-dependent inhibition of RNA polymerase II (RNAPII) phosphorylation (specifically Ser2 of the CTD) glpbio.commedchemexpress.comresearchgate.netashpublications.org.

This inhibition is followed by a downstream reduction of MYC mRNA and protein levels glpbio.commedchemexpress.comashpublications.org.

this compound reduced the expression of anti-apoptotic proteins such as myeloid cell leukemia-1 (MCL-1) and survivin in HCC cells researchgate.net.

In esophageal adenocarcinoma models, this compound reduced MCL-1 protein expression (via Western blotting) and MCL-1 mRNA levels (via qRT-PCR) researchgate.netnih.gov.

Western blotting was used to examine the phosphorylation of RNAPII and the expression of MCL-1 after treating cells with this compound researchgate.netnih.gov.

qRT-PCR was used to measure MCL-1 mRNA levels after treatment with this compound, with results expressed relative to controls using the 2-ΔΔCt method researchgate.netnih.gov.

Chromatin Immunoprecipitation (ChIP) assays are used to investigate protein-DNA interactions, providing insights into how a compound might affect gene transcription by altering the binding of transcription factors or other proteins to specific DNA regions researchgate.netnih.govpnas.orgepo.orgcellsignal.comsigmaaldrich.com.

Key Findings:

ChIP assays were utilized to assess the binding of HIF-1α to the MCL-1 promoter in esophageal adenocarcinoma cell lines (FLO-1 and OE33) after treatment with this compound researchgate.netnih.gov.

Results indicated that this compound downregulated MCL-1 by inhibiting HIF-1α binding to the MCL-1 promoter nih.gov.

ChIP-qPCR was used to quantify the results of the ChIP assay, showing means of experiments performed in triplicate researchgate.netnih.gov.

Proteomic and phosphoproteomic profiling involve comprehensive analysis of protein expression and phosphorylation patterns within cells, respectively. These advanced methodologies help to identify global changes induced by a compound, providing a broader understanding of its mechanism of action and affected signaling pathways tandfonline.comresearchgate.netgoogleapis.commdpi.commdpi.comnih.govnih.gov.

Key Findings:

Proteomic and phosphoproteomic profiling has been employed to elucidate the dynamic changes in the cellular proteome and phosphoproteome upon pharmacological inhibition of P-TEFb (by compounds like this compound) researchgate.net.

These analyses have helped identify P-TEFb interaction partners in various acute myeloid leukemia (AML) in vitro models, uncovering oncogenic P-TEFb-dependent signaling networks researchgate.net.

Comprehensive proteomic and phosphoproteomic analyses using techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) have been used to identify differentially expressed and phosphorylated proteins, and predict aberrantly active kinases nih.govnih.gov.

In Vivo Preclinical Models

In vivo preclinical models have been instrumental in evaluating the antitumor efficacy and pharmacodynamic properties of this compound. These models provide a crucial bridge between in vitro observations and potential clinical applications, allowing for the assessment of the compound's activity within a living organism.

This compound has exhibited significant and dose-dependent antitumor efficacy across a range of xenograft models, primarily in mice and rats, particularly in studies related to Acute Myeloid Leukemia (AML) medchemexpress.comresearchgate.netaacrjournals.orgmedchemexpress.commedkoo.comchemsrc.comglpbio.comresearchgate.netmedchemexpress.eu.

In MOLM-13 xenograft models in nude mice, daily administration of this compound demonstrated a dose-dependent antitumor efficacy. For instance, doses of 6.25 mg/kg and 12.5 mg/kg resulted in treatment-to-control (T/C) ratios of 0.64 and 0.49, respectively (p<0.001) medchemexpress.comresearchgate.netmedchemexpress.eu. Higher daily doses of 20 mg/kg and 25 mg/kg further improved efficacy, yielding T/C ratios of 0.41 and 0.31, respectively (p<0.001) medchemexpress.comresearchgate.netmedchemexpress.eu. The 25 mg/kg once-daily dose was identified as the maximum tolerated dose in nude mice medchemexpress.comresearchgate.netmedchemexpress.eu. Furthermore, intermittent dosing schedules, such as 25 mg/kg or 35 mg/kg administered three days on and two days off, also proved effective, resulting in T/C ratios of 0.33 and 0.20, respectively (p<0.001) medchemexpress.com. These studies frequently observed partial or even complete remissions in several AML xenograft models in both mice and rats researchgate.netaacrjournals.orgmedchemexpress.commedkoo.comchemsrc.comglpbio.com. Athymic nude rats inoculated with MV4-11 human AML cells were also utilized to assess efficacy medchemexpress.com.

Beyond AML, this compound has shown efficacy in xenograft models of other malignancies, including Triple Negative Breast Cancer (TNBC), lymphoma, and esophageal cancer researchgate.net. In Adult T-cell Leukemia/Lymphoma (ATL), studies using immunocompromised NOD/Shi-scid/IL-2Rγ null (NOG) mice xenografted with patient-derived ATL cells demonstrated that this compound significantly reduced ATL cell infiltration into critical organs such as the liver and bone marrow researchgate.netnih.govashpublications.orgselleckchem.comglpbio.cnashpublications.orgashpublications.org. This reduction in tumor burden was also reflected by decreased human soluble interleukin-2 (B1167480) receptor levels in the serum of treated mice selleckchem.comashpublications.org. Importantly, treatment with this compound led to a significant prolongation of survival in these ATL mouse models nih.govashpublications.orgashpublications.org.

In esophageal adenocarcinoma, this compound demonstrated radiosensitizing effects in xenograft models, including FLO-1, SKGT4, OE33, and OE33R cell lines implanted in athymic nude mice. The compound enhanced radiation-induced tumor regression in these models oncotarget.comnih.gov.

A summary of key xenograft model findings is presented in the interactive table below.

Table 1: Summary of this compound Efficacy in Xenograft Models

Model Type (Species)Cancer TypeKey Findings (Antitumor Efficacy)Relevant Citations
MOLM-13 Xenograft (Nude Mice)AMLDose-dependent efficacy; T/C ratios from 0.64 to 0.31; 25 mg/kg is MTD; partial/complete remissions medchemexpress.comresearchgate.netmedchemexpress.eu medchemexpress.comresearchgate.netmedchemexpress.eu
MV4-11 Xenograft (Athymic Nude Rats)AMLSingle agent efficacy; partial/complete remissions medchemexpress.comresearchgate.netaacrjournals.orgmedchemexpress.commedkoo.comchemsrc.comglpbio.com
Patient-derived ATL Xenograft (NOG Mice)ATLReduced ATL cell infiltration in liver/bone marrow; prolonged survival; decreased sIL2R levels researchgate.netnih.govashpublications.orgselleckchem.comglpbio.cnashpublications.orgashpublications.org
FLO-1, SKGT4, OE33, OE33R Xenograft (Athymic Nude Mice)Esophageal AdenocarcinomaEnhanced radiation-induced tumor regression oncotarget.comnih.gov
Various Xenograft Models (Mice & Rats)TNBC, Lymphoma, Esophageal CancerSingle agent efficacy at tolerated doses researchgate.net

Pharmacodynamic (PD) studies in animal models have been crucial for understanding the molecular mechanism of action of this compound and identifying potential biomarkers for clinical monitoring. A key finding is that this compound inhibits the phosphorylation of RNA polymerase II (RNAPII) and subsequently leads to a reduction in the levels of short-lived anti-apoptotic survival proteins and oncogenes, such as MYC mRNA and protein, and MCL-1 mRNA and protein researchgate.netaacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comashpublications.orgashpublications.orgoncotarget.comaacrjournals.orgpatsnap.comtaiwanclinicaltrials.tw. This inhibition of essential pro-survival proteins ultimately induces apoptosis in cancer cells aacrjournals.org.

A significant observation with potential clinical utility is the detection of MYC mRNA inhibition in the blood cells of this compound-treated rats medchemexpress.comchemsrc.comglpbio.comresearchgate.netaacrjournals.orgpatsnap.comtaiwanclinicaltrials.twresearchgrant.gov.sg. This suggests that MYC mRNA levels in blood could serve as a valuable pharmacodynamic marker to assess target engagement and drug activity in a clinical setting chemsrc.comglpbio.comresearchgate.netaacrjournals.orgpatsnap.comtaiwanclinicaltrials.twresearchgrant.gov.sg. Additionally, preclinical and early clinical studies have evaluated other pharmacodynamic markers in blood, such as the dose-dependent inhibition of Proliferating Cell Nuclear Antigen (PCNA) expression taiwanclinicaltrials.twresearchgrant.gov.sg. Exploratory objectives in clinical trials further include the evaluation of cytokeratin CK18 cleavage (M65 and M30) in blood as a biomarker to determine apoptosis and cell death, and the assessment of MYC protein expression in tumor biopsies as a potential selection biomarker predicting sensitivity to treatment taiwanclinicaltrials.tw.

Computational and Structural Biology Approaches

Computational and structural biology approaches have played an integral role in the discovery, optimization, and mechanistic understanding of this compound. These methodologies facilitate the prediction of molecular interactions and the visualization of compound-target complexes at an atomic level.

The identification and optimization of this compound involved a collaborative effort that included computational chemistry and molecular docking simulations researchgate.netnih.govnih.gov. These computational tools are essential for predicting how a small molecule like this compound interacts with its target protein, P-TEFb/CDK9, and for understanding its binding mode. The compound itself is structurally characterized by an unusual benzyl (B1604629) sulfoximine (B86345) group, a feature likely explored and optimized through computational modeling during lead optimization efforts researchgate.netnih.govnih.gov. While the high selectivity of the lead compound BAY-958 (a precursor to this compound) for CDK9 over other CDKs could not be fully rationalized by structural analysis alone, computational methods likely contributed to understanding the nuances of its binding profile and guiding further chemical modifications researchgate.net.

Structural biology, including X-ray crystallography, has been a key component in the research and development pipeline that led to this compound researchgate.netnih.govnih.gov. Although a direct crystal structure of this compound bound to its primary target (CDK9/Cyclin T1) was not explicitly detailed in the provided search results, crystallographic studies on related compounds and derivatives have been performed. For instance, the X-ray structure determination of compound 33, a derivative of this compound, was achieved by slow evaporation of an ethyl acetate (B1210297) solution, indicating the use of crystallography to characterize the molecular structure of related entities researchgate.net. Furthermore, the crystal structure of compound 28, another CDK9 inhibitor, bound to the CDK9-cyclin T1 complex (PDB: 8K5R) has been reported, providing valuable insights into the binding mechanisms of CDK9 inhibitors in general acs.org. The development of B03, a degrader based on this compound, also involved crystallographic studies of related compounds in complex with CDK2, further highlighting the importance of this technique in understanding the structural basis of kinase inhibition nih.gov. These crystallographic insights into related compound-target complexes contribute significantly to the rational design and optimization of selective kinase inhibitors like this compound.

Future Directions and Outstanding Research Questions

Elucidation of Additional Biological Targets and Signaling Networks

While BAY1143572 is recognized as a selective CDK9 inhibitor, further investigation is needed to fully elucidate its impact on other biological targets and the broader signaling networks within cancer cells bayer.comresearchgate.net. Understanding these additional interactions could reveal novel therapeutic opportunities or potential off-target effects. For instance, studies have shown that CDK9 inhibition by this compound leads to the downregulation of key anti-apoptotic and pro-survival proteins like MCL-1 and MYC, which are critical for cancer cell growth and survival researchgate.netnih.govmdpi.com. Elucidating the dynamic changes in the cellular proteome and phosphoproteome upon pharmacological and genetic P-TEFb inhibition can uncover oncogenic P-TEFb-dependent signaling networks and substantiate the molecular rationale for P-TEFb inhibitors in various indications researchgate.net.

Investigation of Mechanisms of Acquired Resistance in Preclinical Models

A critical area of research involves understanding the mechanisms by which cancer cells develop acquired resistance to this compound in preclinical models researchgate.net. Acquired resistance to CDK inhibitors, including those targeting CDK9, is a recognized challenge in cancer therapy mdpi.com. Mechanisms of acquired resistance can include prolonged MCL-1 stability along with RNA polymerase II phosphorylation and CDK9 kinase domain upregulation mdpi.com. Investigating these mechanisms is crucial for designing strategies to overcome resistance and improve treatment durability.

Exploration of Combination Therapeutic Strategies in Preclinical Settings

Given the challenges of monotherapy, exploring combination therapeutic strategies in preclinical settings is a significant future direction tandfonline.comgoogleapis.comapp-trialscope.comnih.gov. Combining this compound with other agents could enhance its efficacy, overcome resistance, and potentially reduce toxicity by allowing for lower doses of each drug. Preclinical data suggest that concomitant BCL-2 and CDK9 inhibition is a promising therapeutic platform for AML, as MCL-1 plays a key role in resistance to BCL-2 inhibition with venetoclax (B612062) researchgate.net. Studies have also demonstrated that atuveciclib (B1649299) sensitizes pancreatic cancer cells to TRAIL-induced apoptosis through the concomitant suppression of cFlip and Mcl-1, providing a basis for further preclinical and clinical evaluation of this combination iiarjournals.org.

Table 1: Preclinical Combination Strategies with this compound

Combination AgentCancer Type (Preclinical Model)Observed EffectKey Mechanism
TRAILPancreatic Ductal Adenocarcinoma (PDAC)Significantly reduced viability, induced apoptosis and cell-cycle arrestSuppression of cFlip and Mcl-1 iiarjournals.org
5-fluorouracil (B62378) (5-FU)Esophageal Adenocarcinoma (EAC)Synergistic antiproliferative and proapoptotic effectsDownregulation of MCL-1 by inhibiting HIF-1α binding to the MCL-1 promoter; 5-FU enhanced this effect nih.gov
BCL-2 Inhibitors (e.g., Venetoclax)Acute Myeloid Leukemia (AML)Synergistic anti-apoptotic effectsDownregulation of MCL-1 and MYC, overcoming BCL-2 resistance researchgate.netmdpi.com

Expansion of Therapeutic Applications Beyond Current Indications

While this compound has been investigated in acute myeloid leukemia, triple-negative breast cancer, lymphoma, and esophageal cancer, there is potential for expanding its therapeutic applications to other cancer types where CDK9 plays a critical role in disease progression and survival mdpi.comnih.goviiarjournals.orgnih.gov. CDK9 expression has been implicated in the prognosis and resistance to anti-cancer therapeutics in breast, lung, prostate, and endometrial cancers, as well as melanoma, osteosarcoma, and soft tissue sarcomas mdpi.com. Further preclinical studies are warranted to identify and validate new indications where this compound could be effective as a single agent or in combination.

Advanced Analog Design and Synthetic Methodologies for Enhanced Properties

Ongoing efforts in medicinal chemistry aim to develop advanced analogs of this compound and refine synthetic methodologies to enhance its pharmacological properties, such as improved potency, selectivity, bioavailability, and reduced off-target effects nih.gov. The initial development of atuveciclib (this compound) itself involved lead optimization efforts focusing on kinase selectivity, physicochemical, and DMPK properties, starting from a lead compound BAY-958 nih.gov. The sulfoximine (B86345) group in this compound is a unique structural motif, and further exploration of this and other scaffolds could lead to the discovery of next-generation CDK9 inhibitors with optimized profiles nih.govresearchgate.net. Research into new synthetic routes, including asymmetric synthesis, can facilitate the efficient production of specific stereoisomers with potentially superior biological activity researchgate.net.

Q & A

Q. What is the mechanism of action of BAY1143572 in targeting CDK9, and what assays are used to validate its inhibitory effects?

this compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb). It disrupts RNA polymerase II (RNA Pol II) activation by blocking phosphorylation of its C-terminal domain (CTD), thereby suppressing transcription elongation of oncogenes like Axl . Key assays to validate inhibition include:

  • IC50 determination : Dose-response experiments in NK-cell leukemia/lymphoma (NKCL) cell lines (e.g., IC50 = 0.20–0.63 μM) .
  • Apoptosis assays : Flow cytometry to measure caspase activation and Annexin V staining after 72-hour treatment (e.g., >50% apoptosis at 1.0 μM) .
  • RNA Pol II phosphorylation : Western blotting to assess CTD phosphorylation status .

Q. What standard biomarkers are used to evaluate this compound’s therapeutic effects in preclinical studies?

  • H-score : Quantifies tumor cell staining intensity (0–3 scale) and percentage of stained cells. For example, in FLO-1 xenografts, this compound reduced H-scores from 120 (control) to 20 .
  • Axl expression : Immunohistochemistry (IHC) or qPCR to measure downstream target suppression, as CDK9 inhibition reduces Axl transcription .
  • Tumor infiltration metrics : Flow cytometry to assess NKCL cell reduction in bone marrow (e.g., from 17.0% to 16.8%) and organs (e.g., liver: 32.4% to 21.4%) in mouse models .

Advanced Research Questions

Q. How can in vivo models be optimized to assess this compound efficacy, considering variables like dosing regimens and tumor microenvironment?

  • Dosing : In NKCL mouse models, 12.5 mg/kg oral administration for 15 days significantly extended survival . Dose optimization should balance pharmacokinetics (e.g., bioavailability) and toxicity.
  • Endpoint selection : Prioritize survival time, tumor volume (e.g., 50% reduction in FLO-1 xenografts with radiation + this compound ), and organ-specific infiltration metrics .
  • Microenvironment modulation : Co-administer agents targeting immunosuppressive cytokines (e.g., IL-10) to enhance drug penetration .

Q. How should contradictory data in combination therapies (e.g., radiation + this compound not further reducing H-scores) be analyzed?

In FLO-1 xenografts, radiation alone reduced H-scores from 120 to 65, while this compound alone reduced them to 20. However, combining both did not further reduce H-scores, suggesting a saturation effect in transcriptional suppression . Methodological considerations include:

  • Temporal sequencing : Test staggered vs. concurrent administration to identify synergistic windows.
  • Alternative biomarkers : Supplement H-scores with RNA-seq to assess residual oncogene transcription (e.g., Axl, MYC) .
  • Statistical power : Ensure sample sizes (e.g., n ≥ 5 per group) account for variability in staining heterogeneity .

Q. What strategies can overcome resistance to this compound in CDK9-dependent cancers?

  • Co-targeting downstream effectors : Combine with Axl inhibitors (e.g., bemcentinib) to block escape pathways .
  • Epigenetic modulation : Use histone deacetylase (HDAC) inhibitors to enhance CDK9 inhibitor efficacy by disrupting chromatin remodeling .
  • Resistance screens : Perform CRISPR-Cas9 libraries to identify compensatory kinases (e.g., CDK7) in persistent tumor cells .

Q. How can researchers validate CDK9 as a specific target of this compound in heterogeneous tumor populations?

  • Isoform selectivity assays : Compare this compound’s inhibition of CDK9 vs. other CDKs (e.g., CDK2, CDK4) using kinase profiling .
  • Rescue experiments : Overexpress CDK9 in tumor cells and measure restored transcription/viability after treatment .
  • Single-cell RNA-seq : Identify subpopulations with persistent CDK9 activity (e.g., residual Axl-positive cells) .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response and survival data in this compound studies?

  • Dose-response : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 and Hill coefficients .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests for mouse models, accounting for censored data (e.g., mice surviving beyond 34 days) .
  • Multivariate analysis : Include covariates like tumor burden and organ weight in mixed-effects models .

Q. How can researchers address variability in tumor staining (e.g., H-score discrepancies) across experimental replicates?

  • Blinded scoring : Use multiple independent reviewers to minimize bias .
  • Automated image analysis : Deploy software (e.g., QuPath) for consistent quantification of IHC staining .
  • Batch correction : Normalize H-scores using control samples in each experiment to mitigate inter-run variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.